Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-
Overview
Description
Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- is a chemical compound with the molecular formula C16H16N2S. It is also known by other names such as 2-(4-(dimethylamino)phenyl)-6-methylbenzothiazole . This compound is characterized by its complex structure, which includes a benzothiazole ring and a dimethylamino group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 4-(dimethylamino)aniline with 2-chloro-6-methylbenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro compounds or quinones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(6-methyl-2-benzothiazolyl)-: Similar structure but lacks the dimethylamino group.
Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-: Contains an ethenyl group instead of a methyl group.
Uniqueness
Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- is unique due to the presence of both the dimethylamino group and the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-4-9-14-15(10-11)19-16(17-14)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPVJYUCSQVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064999 | |
Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-62-6 | |
Record name | N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10205-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-(6-methylbenzothiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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